CAS registry number and identifiers for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
CAS registry number and identifiers for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, including its identifiers, properties, and key considerations for its handling and use in a research and development setting.
Core Chemical Identity
(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a substituted benzophenone derivative. Its chemical structure features a ketone bridge linking a 2-chloro-5-nitrophenyl group and a 2,4-dimethylphenyl group. This compound is primarily available as a solid and is offered by various chemical suppliers for research purposes.
Chemical Structure and Identifiers
The unique arrangement of functional groups on the aromatic rings dictates the compound's chemical properties and potential applications. Key identifiers are crucial for unambiguous documentation and database searches.
| Identifier | Value | Source |
| CAS Registry Number | 113456-94-3 | [1] |
| Molecular Formula | C₁₅H₁₂ClNO₃ | [1] |
| Molecular Weight | 289.72 g/mol | [2] |
| Canonical SMILES | Cc1ccc(c(c1)C)C(=O)c2cc(ccc2Cl)[O-] | [1][2] |
| InChI | InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)13-8-11(17(19)20)4-6-14(13)16/h3-8H,1-2H3 | [2] |
| InChIKey | AJTGFTJTVMXHRD-UHFFFAOYSA-N | [2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; H1 [label="CH3", fontcolor="#34A853"]; H2 [label="CH3", fontcolor="#34A853"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C9 -- Cl; C11 -- N; N -- O2; N -- O3; C3 -- H1; C5 -- H2;
// Position nodes C1 [pos="0,0!"]; C2 [pos="-1,1!"]; C3 [pos="-2,0.5!"]; C4 [pos="-2,-0.5!"]; C5 [pos="-1,-1!"]; C6 [pos="0,-0.5!"]; C7 [pos="1,0.5!"]; O1 [pos="1.5,1!"]; C8 [pos="2,-0.5!"]; C9 [pos="3,0!"]; C10 [pos="3.5,-1!"]; C11 [pos="3,-1.5!"]; C12 [pos="2,-1.5!"]; Cl [pos="3.5,0.5!"]; N [pos="3.5,-2.5!"]; O2 [pos="4,-3!"]; O3 [pos="3,-3!"]; H1 [pos="-3,1!"]; H2 [pos="-1.5,-1.5!"];
}
Figure 1. Chemical structure of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone.
Physicochemical Properties
While detailed experimental data for this specific compound is not widely published, its structural features suggest it is a solid at room temperature with likely low solubility in water and better solubility in organic solvents. Further experimental determination of properties such as melting point, boiling point, and solubility is required for comprehensive characterization.
Synthesis and Manufacturing
The synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone would likely involve a Friedel-Crafts acylation reaction. A plausible synthetic route would be the reaction of 2-chloro-5-nitrobenzoyl chloride with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride.
Figure 2. Plausible synthetic workflow for (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone.
Experimental Protocol: Hypothetical Synthesis
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
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Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride with stirring.
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Reactant Addition: Dissolve 1,3-dimethylbenzene in anhydrous dichloromethane and add it to the stirred suspension.
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Acylation: Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride in anhydrous dichloromethane via the dropping funnel.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
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Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Work-up: Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Analytical Methodologies
The purity and identity of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone can be confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water would be suitable for assessing the purity of the compound. Detection can be achieved using a UV detector at an appropriate wavelength.
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Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity analysis, particularly for identifying volatile impurities.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons in their respective electronic environments and the methyl protons of the dimethylphenyl group.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the nitro (NO₂) group, and the C-Cl bond.
Safety and Handling
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Hazard Classification (Anticipated):
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Acute Toxicity (Oral, Dermal, Inhalation)
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Skin Irritation
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Serious Eye Irritation
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Specific Target Organ Toxicity (Single Exposure) - May cause respiratory irritation.[3]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dusts are generated.
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Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Avoid contact with skin and eyes.
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Store in a tightly closed container in a dry and well-ventilated place.
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Applications in Research and Drug Development
Substituted benzophenones are a class of compounds with diverse applications in medicinal chemistry. The presence of the chloro and nitro functional groups on one aromatic ring and methyl groups on the other provides multiple sites for further chemical modification. This makes (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone a potentially valuable intermediate for the synthesis of more complex molecules with desired biological activities.
Potential areas of investigation could include its use as a scaffold for the development of:
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Antimicrobial agents
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Anticancer agents
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Enzyme inhibitors
The specific biological activity would depend on the overall structure of the final molecule.
Conclusion
(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a chemical compound with well-defined identifiers and a plausible synthetic route. While comprehensive experimental data on its physicochemical properties and a specific safety data sheet are currently limited, its structural features suggest its potential as a valuable intermediate in synthetic and medicinal chemistry. Researchers and drug development professionals should exercise appropriate caution during handling, based on the anticipated hazards of similar compounds, and are encouraged to perform thorough characterization and safety assessments for their specific applications.
References
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Appchem. (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3. Available from: [Link]
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Molport. (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | 113456-94-3. Available from: [Link]
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Molport. Chemical Identifiers for (2-chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone. Available from: [Link]
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Chemical Substance Information. (2-chloro-5-nitrophenyl)methanamine hydrochloride — Hazard Classifications. Available from: [Link]
Step 2: Friedel-Crafts Acylation

